molecular formula C19H15N3O2 B11519453 3-Methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

3-Methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

Cat. No.: B11519453
M. Wt: 317.3 g/mol
InChI Key: DJHIOEKUXPOFCL-UHFFFAOYSA-N
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Description

3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrimidoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-component reaction. One common method involves the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . The reaction is carried out in chloroform under reflux conditions, which facilitates the formation of the pyrimidoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-10-(2-METHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H15N3O2/c1-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)11-14-17(22)20-19(24)21(2)18(14)23/h3-11H,1-2H3

InChI Key

DJHIOEKUXPOFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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